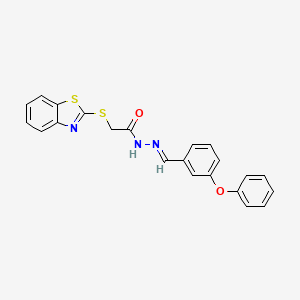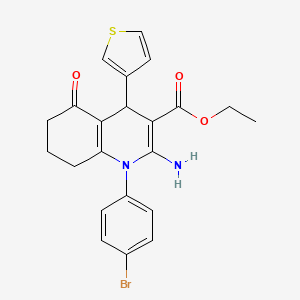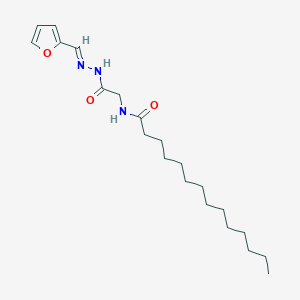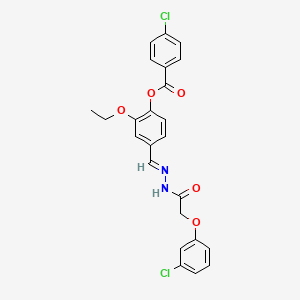![molecular formula C23H15ClF3N3O2S B12028791 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 477330-12-4](/img/structure/B12028791.png)
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(4-Chlorphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}-N-[3-(Trifluormethyl)phenyl]acetamid ist eine komplexe organische Verbindung mit der Summenformel C23H15ClF3N3O2S und einem Molekulargewicht von 489,907 g/mol Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Chinazolinon-Kern, eine Chlorphenylgruppe und eine Trifluormethylphenylgruppe umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-{[3-(4-Chlorphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}-N-[3-(Trifluormethyl)phenyl]acetamid umfasst typischerweise mehrere SchritteDie Reaktionsbedingungen erfordern oft die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) und Katalysatoren, um die Reaktionen zu erleichtern .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind nicht gut dokumentiert, wahrscheinlich aufgrund ihrer primär in Forschungseinrichtungen eingesetzten Anwendung. Der Syntheseprozess kann unter Verwendung standardmäßiger organischer Synthesetechniken hochskaliert werden, wobei die Verfügbarkeit der notwendigen Reagenzien und die Einhaltung kontrollierter Reaktionsbedingungen sichergestellt werden, um hohe Ausbeuten und Reinheit zu erzielen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the necessary reagents and maintaining controlled reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-{[3-(4-Chlorphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}-N-[3-(Trifluormethyl)phenyl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können den Chinazolinon-Kern in seine Dihydro- oder Tetrahydroderivate umwandeln.
Substitution: Die Chlorphenyl- und Trifluormethylphenylgruppen können an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die gewünschten Transformationen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Dihydro- oder Tetrahydroderivate des Chinazolinon-Kerns erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-{[3-(4-Chlorphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}-N-[3-(Trifluormethyl)phenyl]acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu erforschen.
Wirkmechanismus
Der Wirkmechanismus von 2-{[3-(4-Chlorphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}-N-[3-(Trifluormethyl)phenyl]acetamid umfasst seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Der Chinazolinon-Kern ist dafür bekannt, mit verschiedenen Enzymen und Rezeptoren zu interagieren, möglicherweise deren Aktivität zu hemmen. Die Chlorphenyl- und Trifluormethylphenylgruppen können die Bindungsaffinität und -spezifität der Verbindung für diese Ziele verbessern, was zu den beobachteten biologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and trifluoromethylphenyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-{[3-(4-Chlorphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}acetohydrazid: Diese Verbindung teilt einen ähnlichen Chinazolinon-Kern und eine Chlorphenylgruppe, unterscheidet sich jedoch durch das Vorhandensein einer Acetohydrazid-Einheit.
2-{[4-(4-Chlorphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(Trifluormethyl)phenyl]acetamid: Diese Verbindung hat einen Triazolring anstelle des Chinazolinon-Kerns.
2-((4-Chlorphenyl)sulfanyl)-N-(4-(Trifluormethyl)phenyl)acetamid: Diese Verbindung fehlt der Chinazolinon-Kern und hat eine einfachere Struktur.
Einzigartigkeit
Die Einzigartigkeit von 2-{[3-(4-Chlorphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}-N-[3-(Trifluormethyl)phenyl]acetamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein sowohl des Chinazolinon-Kerns als auch der Trifluormethylphenylgruppe erhöht sein Potenzial für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
CAS-Nummer |
477330-12-4 |
|---|---|
Molekularformel |
C23H15ClF3N3O2S |
Molekulargewicht |
489.9 g/mol |
IUPAC-Name |
2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H15ClF3N3O2S/c24-15-8-10-17(11-9-15)30-21(32)18-6-1-2-7-19(18)29-22(30)33-13-20(31)28-16-5-3-4-14(12-16)23(25,26)27/h1-12H,13H2,(H,28,31) |
InChI-Schlüssel |
ZKXRTNMDICXJRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12028710.png)
![N-(2,6-dichlorophenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028711.png)




![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12028739.png)
![4-bromo-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B12028744.png)


![4-[(E)-(2-(4-Bromophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate](/img/structure/B12028777.png)
![(3Z)-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12028782.png)
![N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12028788.png)

